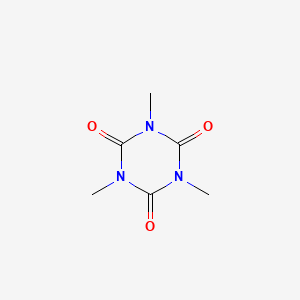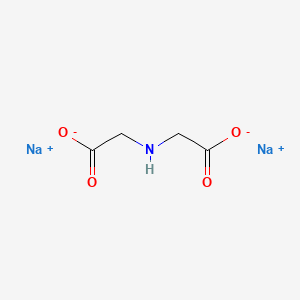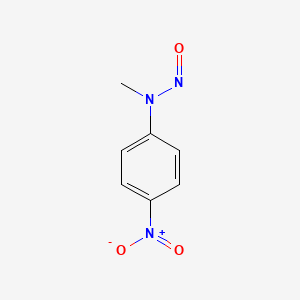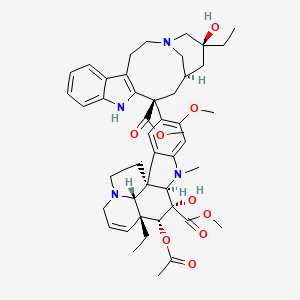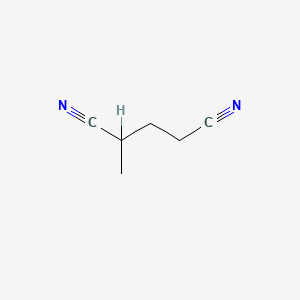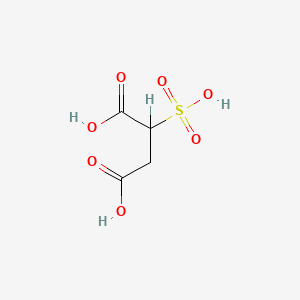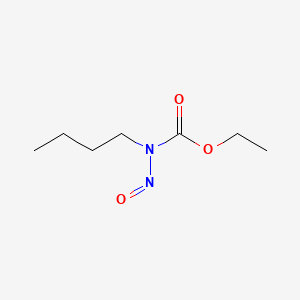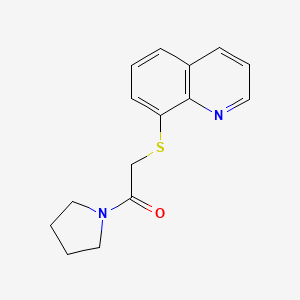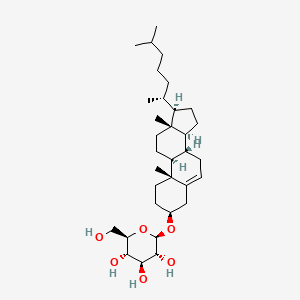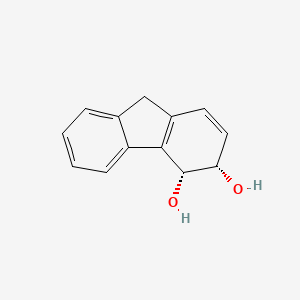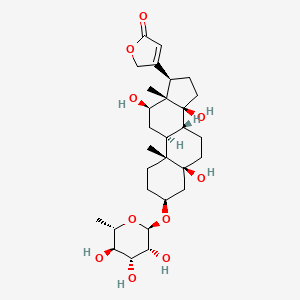
10H-吩噻嗪-10-基丙基)甲胺
描述
N-Desmethylpromazine belongs to the class of organic compounds known as phenothiazines. These are polycyclic aromatic compounds containing a phenothiazine moiety, which is a linear tricyclic system that consists of a two benzene rings joined by a para-thiazine ring. N-Desmethylpromazine is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Desmethylpromazine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood.
科学研究应用
有机合成
10H-吩噻嗪-10-基丙基)甲胺: 是一种有机合成中非常重要的化合物。由于其具有反应性胺基,因此可以作为合成各种有机分子的基本结构单元。 研究人员利用这种化合物来创造新的化学实体,这些实体可能在制药、农业化学和材料科学方面具有潜在的应用 {svg_1}.
光伏材料
10H-吩噻嗪-10-基丙基)甲胺的吩噻嗪核心在光伏材料的开发中特别令人关注。 它具有作为电子给体的能力,使其成为有机太阳能电池的候选材料,它可以有助于提高光吸收效率并将其转化为电能 {svg_2} {svg_3}.
神经递质研究
在神经科学中,10H-吩噻嗪-10-基丙基)甲胺可用于研究神经递质系统。它的结构与某些神经递质的结构相似,这使得它可以与它们的受体结合并抑制或模拟它们的活性。 这种应用对于理解神经系统疾病和开发新的治疗方法至关重要 {svg_4}.
催化
该化合物的吩噻嗪部分可用于催化。它可以作为金属催化剂的配体,也可以作为有机催化剂本身。 催化应用范围从实验室中的化学反应促进到工业规模的合成 {svg_5}.
传感器开发
10H-吩噻嗪-10-基丙基)甲胺: 具有适合用于传感器技术的特性。它的化学结构使它可以与各种分析物相互作用,从而改变其光学或电学特性。 这些变化可以被测量并用于检测特定物质的存在 {svg_6}.
药物化学
在药物化学中,该化合物正在探索其潜在的治疗效果。 吩噻嗪核心以其在抗精神病药物中的应用而闻名,10H-吩噻嗪-10-基丙基)甲胺的衍生物可以导致针对精神疾病的新疗法 {svg_7}.
作用机制
Target of Action
Methyl[3-(10H-phenothiazin-10-YL)propyl]amine is a psychotherapeutic drug . It primarily targets the reuptake transporters in the brain, inhibiting the reabsorption of certain neurotransmitters . This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission .
Mode of Action
The compound binds to the reuptake transporters, blocking them from reabsorbing the neurotransmitters back into the neuron . This results in an increased concentration of neurotransmitters in the synaptic cleft, which can enhance the transmission of signals across the synapse .
Biochemical Pathways
The inhibition of reuptake can affect mood regulation, pain perception, and other neurological functions .
Result of Action
The inhibition of neurotransmitter reuptake by Methyl[3-(10H-phenothiazin-10-YL)propyl]amine can lead to an increase in the concentration of these neurotransmitters in the synaptic cleft . This can enhance neurotransmission, potentially leading to changes in mood, perception of pain, and other neurological effects .
生化分析
Biochemical Properties
Methyl[3-(10H-phenothiazin-10-YL)propyl]amine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of cholinesterase and butyryl-cholinesterase enzymes . These interactions are essential for understanding the compound’s potential therapeutic applications and its impact on biochemical pathways.
Cellular Effects
Methyl[3-(10H-phenothiazin-10-YL)propyl]amine influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to have antioxidant, anti-cancer, and anti-Parkinson properties . These effects are mediated through its interactions with specific cellular targets, leading to changes in cell function and overall cellular health.
Molecular Mechanism
The molecular mechanism of Methyl[3-(10H-phenothiazin-10-YL)propyl]amine involves its binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly targeting cholinesterase and butyryl-cholinesterase . This inhibition leads to changes in gene expression and cellular signaling pathways, ultimately affecting cellular function and health.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl[3-(10H-phenothiazin-10-YL)propyl]amine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions
Dosage Effects in Animal Models
The effects of Methyl[3-(10H-phenothiazin-10-YL)propyl]amine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antioxidant and anti-cancer properties . At higher doses, it may cause toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
Methyl[3-(10H-phenothiazin-10-YL)propyl]amine is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of Methyl[3-(10H-phenothiazin-10-YL)propyl]amine within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions are essential for understanding the compound’s therapeutic potential and its effects on cellular function.
Subcellular Localization
Methyl[3-(10H-phenothiazin-10-YL)propyl]amine’s subcellular localization affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
N-methyl-3-phenothiazin-10-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S/c1-17-11-6-12-18-13-7-2-4-9-15(13)19-16-10-5-3-8-14(16)18/h2-5,7-10,17H,6,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCOVPRTRIBGFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1C2=CC=CC=C2SC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60175127 | |
| Record name | Desmonomethylpromazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2095-20-7 | |
| Record name | Desmonomethylpromazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002095207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desmonomethylpromazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl[3-(10H-phenothiazin-10-yl)propyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEMETHYLPROMAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2SJ5WR9AK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


